molecular formula C16H14N2O2 B2869491 N-(3-methylisoxazol-5-yl)-2-(naphthalen-1-yl)acetamide CAS No. 1049240-79-0

N-(3-methylisoxazol-5-yl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B2869491
CAS No.: 1049240-79-0
M. Wt: 266.3
InChI Key: DHSHTRVHDVSZKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methylisoxazol-5-yl)-2-(naphthalen-1-yl)acetamide is a chemical compound supplied for research and development purposes. This molecule features an acetamide linker connecting a 3-methylisoxazole group to a naphthalene system. The acetamide moiety is a common pharmacophore in medicinal chemistry, found in various clinical drugs targeting a range of ailments, and is frequently explored in the development of novel enzyme inhibitors . Similarly, the naphthalene ring is a privileged structure in drug design, often used to enhance binding affinity to biological targets . Compounds with similar structural features, particularly those combining an acetamide linker with aromatic systems, are of significant interest in pharmaceutical research for constructing new molecular scaffolds . For instance, related naphthalene-acetamide hybrids have been synthesized and evaluated for their antiproliferative activities against various human cancer cell lines, demonstrating the therapeutic potential of this structural class . Researchers may investigate this compound as a building block or intermediate in the synthesis of more complex molecules, or as a reference standard in bioactivity screening projects. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. All statements are for informational purposes only and are not intended to imply any guaranteed properties.

Properties

IUPAC Name

N-(3-methyl-1,2-oxazol-5-yl)-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-11-9-16(20-18-11)17-15(19)10-13-7-4-6-12-5-2-3-8-14(12)13/h2-9H,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHSHTRVHDVSZKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)NC(=O)CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylisoxazol-5-yl)-2-(naphthalen-1-yl)acetamide typically involves the formation of the isoxazole ring followed by its attachment to the naphthalene acetamide structure. Common synthetic routes might include:

    Cyclization reactions: to form the isoxazole ring.

    Amidation reactions: to attach the isoxazole to the naphthalene acetamide.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include:

    Batch or continuous flow processes: .

    Catalysts and reagents: that are cost-effective and readily available.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylisoxazol-5-yl)-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions could be used to modify the isoxazole or naphthalene rings.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(3-methylisoxazol-5-yl)-2-(naphthalen-1-yl)acetamide could have several scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design.

    Biological Studies: Investigating its effects on biological systems, such as enzyme inhibition or receptor binding.

    Material Science: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for N-(3-methylisoxazol-5-yl)-2-(naphthalen-1-yl)acetamide would depend on its specific biological target. Possible mechanisms might include:

    Enzyme Inhibition: Binding to the active site of an enzyme and preventing its activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent on Acetamide Nitrogen Heterocyclic Component Key IR (C=O, cm⁻¹) Synthesis Method Notable Features
Target Compound : N-(3-methylisoxazol-5-yl)-2-(naphthalen-1-yl)acetamide 3-Methylisoxazole Isoxazole ~1670 (estimated) Not specified in evidence Unique isoxazole substitution; potential for enhanced metabolic stability due to methyl group.
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide 3-Chloro-4-fluorophenyl None Not reported Not detailed Halogenated phenyl group may improve lipophilicity and receptor binding.
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide derivatives (6a-m) Phenyl (with -NO₂, -Cl, etc.) Triazole 1671–1682 1,3-Dipolar cycloaddition Triazole enhances hydrogen-bonding capacity; nitro groups introduce electron-withdrawing effects.
N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide Benzisoxazole Benzisoxazole 1611 Hydroxylamine-mediated cyclization Benzisoxazole increases rigidity; chloromethyl group offers reactivity for further derivatization.
N-(2-Aminoethyl)-2-(naphthalen-1-yl)acetamide Hydrochloride 2-Aminoethyl None Not reported Not detailed Aminoethyl group improves water solubility; hydrochloride salt enhances stability.

Key Comparisons

Substituent Diversity :

  • The target compound ’s 3-methylisoxazole substituent contrasts with halogenated phenyl (e.g., 3-chloro-4-fluorophenyl in ), triazole-linked naphthoxy (in ), and benzisoxazole (in ). Methylisoxazole may confer steric and electronic effects distinct from bulkier substituents like triazole or benzisoxazole.
  • Electron-Withdrawing Groups : Derivatives with nitro substituents (e.g., 6b, 6c ) exhibit IR C=O stretches at higher frequencies (~1682 cm⁻¹), suggesting stronger polarization of the carbonyl group compared to the target compound (~1670 cm⁻¹).

Synthetic Routes :

  • The triazole-containing analogs (e.g., 6a-m ) are synthesized via copper-catalyzed 1,3-dipolar cycloaddition, a robust method for regioselective triazole formation. In contrast, the benzisoxazole derivative employs hydroxylamine cyclization, highlighting divergent strategies for heterocycle integration.

Physicochemical Properties: Hydrogen-Bonding Capacity: Triazole derivatives (e.g., 6a ) possess three nitrogen atoms, enabling stronger hydrogen-bonding interactions than the target’s isoxazole (two heteroatoms). Solubility: The aminoethyl analog is formulated as a hydrochloride salt, enhancing aqueous solubility, whereas the target compound’s methylisoxazole may reduce polarity.

Research Findings and Implications

  • Structural Insights : X-ray crystallography data for related compounds (e.g., N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide ) reveal planar naphthalene-acetamide systems, which may stabilize π-π interactions in protein binding.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.